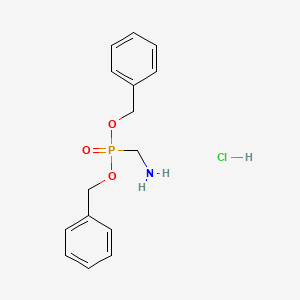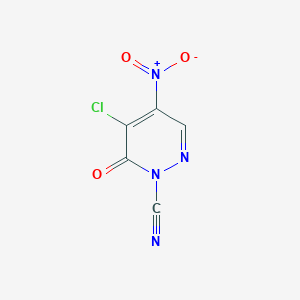
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile is a heterocyclic compound that contains a pyridazine ring substituted with chloro, nitro, oxo, and cyano groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group through nitration reactions.
Chlorination: Introduction of the chloro group using chlorinating agents.
Cyclization: Formation of the pyridazine ring through cyclization reactions.
Oxidation: Introduction of the oxo group through oxidation reactions.
Cyanation: Introduction of the cyano group using cyanating agents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Reduction: Formation of 5-chloro-4-amino-6-oxopyridazine-1(6H)-carbonitrile.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-6-oxopyridazine-1(6H)-carbonitrile: Lacks the chloro group.
5-Chloro-6-oxopyridazine-1(6H)-carbonitrile: Lacks the nitro group.
5-Chloro-4-nitropyridazine-1(6H)-carbonitrile: Lacks the oxo group.
Uniqueness
5-Chloro-4-nitro-6-oxopyridazine-1(6H)-carbonitrile is unique due to the presence of all four substituents (chloro, nitro, oxo, and cyano) on the pyridazine ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C5HClN4O3 |
|---|---|
Molecular Weight |
200.54 g/mol |
IUPAC Name |
5-chloro-4-nitro-6-oxopyridazine-1-carbonitrile |
InChI |
InChI=1S/C5HClN4O3/c6-4-3(10(12)13)1-8-9(2-7)5(4)11/h1H |
InChI Key |
FAJOHJDJSYWYPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=O)C(=C1[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


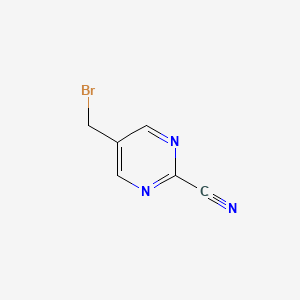
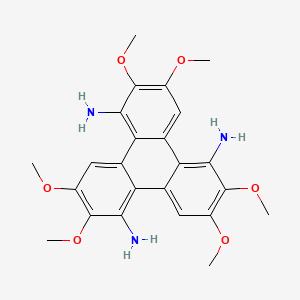
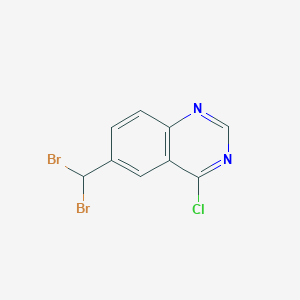
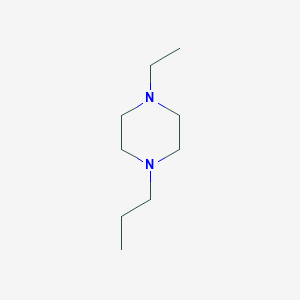

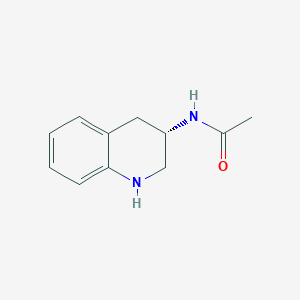
![methyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate](/img/structure/B13121051.png)
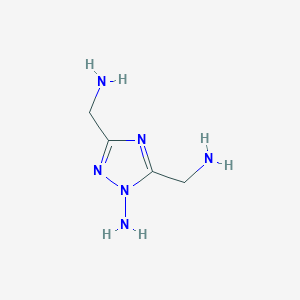
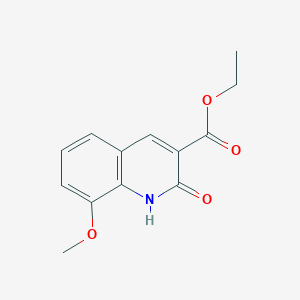
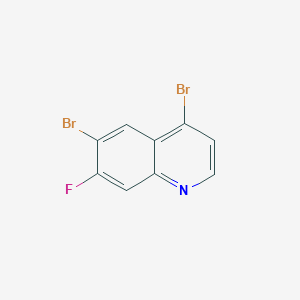
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
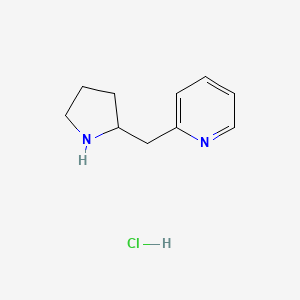
![Bicyclo[2.2.2]octane-2-carboxylicacid, 2-amino-, (2S)-](/img/structure/B13121092.png)
